molecular formula C10H12ClNS B13306685 N-(4-chlorophenyl)thiolan-3-amine

N-(4-chlorophenyl)thiolan-3-amine

Cat. No.: B13306685
M. Wt: 213.73 g/mol
InChI Key: JYKRISRERKWEDI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)thiolan-3-amine, with the molecular formula C10H11ClFNS, is a synthetic organic compound featuring a thiolane (tetrahydrothiophene) ring system linked to a 4-chloro-3-fluorophenyl group via an amine bridge . This structure classifies it as a potential building block in medicinal chemistry and chemical biology. The scaffold of thiolan-3-amine itself is a versatile synthon used in convergent peptide synthesis, where it can be incorporated to create thioether-containing peptidomimetics . Such mimetics, where a peptide amide bond is replaced by a methylenethio group, are a significant area of research due to their increased resistance to proteolytic degradation and potential for improved pharmacokinetic properties compared to native peptides . While specific biological data for this compound is not extensively reported in the public literature, its structural components are found in various bioactive molecules. The N-(4-chlorophenyl) moiety is a common pharmacophore present in compounds with demonstrated activity against viruses such as hepatitis B virus (HBV) and specific kinases involved in cancer pathways like glioblastoma . Furthermore, the 1,3,4-thiadiazole-sulfonamide derivatives containing a 4-chlorophenyl group have shown promising antiviral activity against the tobacco mosaic virus (TMV) . This compound is intended for use by pharmaceutical and agricultural researchers as a key intermediate for the synthesis of more complex molecules, for the exploration of structure-activity relationships (SAR), and for the development of novel protease-resistant bioactive agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

N-(4-chlorophenyl)thiolan-3-amine

InChI

InChI=1S/C10H12ClNS/c11-8-1-3-9(4-2-8)12-10-5-6-13-7-10/h1-4,10,12H,5-7H2

InChI Key

JYKRISRERKWEDI-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Hypothetical Synthesis Approach

A potential synthesis route for N-(4-chlorophenyl)thiolan-3-amine could involve the following steps:

  • Formation of Thiolan-3-amine Core :

    • Start with a suitable precursor such as 3-thiolanone or a related compound.
    • Reduce the carbonyl group to form the thiolan-3-amine core using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Introduction of the 4-Chlorophenyl Group :

    • Use a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction to introduce the 4-chlorophenyl group onto the thiolan-3-amine core.
    • This step may require a catalyst such as palladium(II) acetate (Pd(OAc)2) and a ligand like triphenylphosphine (PPh3).

General Considerations for Synthesis

  • Solvents : Common solvents for such reactions include toluene, dimethylformamide (DMF), or tetrahydrofuran (THF).
  • Temperature and Pressure : Reactions may be conducted at room temperature or elevated temperatures, depending on the specific conditions required for each step.
  • Purification : Techniques such as column chromatography or recrystallization can be used to purify the final product.

Analysis of the Compound

  • Spectroscopic Analysis : Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compound.
  • Chiral Analysis : Since This compound is a chiral molecule, methods like High-Performance Liquid Chromatography (HPLC) with a chiral column can be used to determine its enantiomeric purity.

Data Tables

Given the lack of specific data on This compound , the following table provides general information on thiolan-3-amine derivatives and related compounds:

Compound Molecular Formula Molecular Weight Synthesis Method
Thiolan-3-amine C4H9NS 103.18 g/mol Reduction of 3-thiolanone
(3S)-N-(4-chlorophenyl)thian-3-amine C11H14ClNS 227.75 g/mol Hypothetical: Buchwald-Hartwig amination

Research Discoveries

While specific research on This compound is limited, studies on related compounds highlight the importance of thiolan derivatives in medicinal chemistry. These compounds have shown potential in various therapeutic areas, including anticancer and antimicrobial applications.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)thiolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Evidence from halogenated phenyl maleimides (Table 1) reveals that the type of halogen substituent (F, Cl, Br, I) on the para-position of the phenyl ring has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). However, bromo- and iodo-substituted analogs exhibit slightly enhanced activity compared to the chloro derivative:

Table 1: Inhibitory Activity of Halogen-Substituted Phenyl Maleimides Against MGL

Compound Substituent IC50 (μM) Reference
N-(4-Fluorophenyl)maleimide 4-F 5.18
N-(4-Chlorophenyl)maleimide 4-Cl 7.24
N-(4-Bromophenyl)maleimide 4-Br 4.37
N-(4-Iodophenyl)maleimide 4-I 4.34

This suggests that while the chloro group is effective, bulkier halogens like Br and I may improve target binding in certain contexts.

Pyridine and Thienopyridine Derivatives

N-(4-Chlorophenyl) analogs paired with pyridine or thieno[2,3-b]pyridine cores (e.g., compounds 2 and 3 in ) demonstrate superior insecticidal activity against cowpea aphids compared to the commercial insecticide acetamiprid. For example:

  • Compound 2: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide.
  • Compound 3: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide.

These results underscore the synergistic effect of the 4-chlorophenyl group with nitrogen-containing heterocycles in enhancing bioactivity .

Thiolan-3-amine Structural Analogs

and highlight analogs such as:

  • N-(4-Bromo-2-methylphenyl)thiolan-3-amine : Substitution of Cl with Br and addition of a methyl group.
  • N-(Prop-2-yn-1-yl)thiolan-3-amine : Replacement of the 4-chlorophenyl group with a propargyl moiety.

While biological data for these compounds are unavailable, their structural diversity illustrates the flexibility of the thiolan-3-amine scaffold for chemical modifications.

Hydroxamic Acid Derivatives

lists hydroxamic acids with 4-chlorophenyl groups and variable cycloalkyl chains (e.g., cyclopentyl, cyclohexyl).

Key Research Findings and Implications

  • Insecticidal Activity: The 4-chlorophenyl group enhances activity in pyridine/thienopyridine hybrids, outperforming acetamiprid .
  • Enzyme Inhibition : In maleimides, chloro substitution is less potent than Br or I, but this trend is context-dependent .
  • Synthetic Flexibility : The thiolan-3-amine core allows for diverse substitutions, enabling tailored applications in drug design .

Biological Activity

N-(4-chlorophenyl)thiolan-3-amine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thiolane ring with a chlorophenyl group attached to the nitrogen atom. The presence of the chlorine atom is significant as it can influence the compound's lipophilicity, bioavailability, and interaction with biological targets.

Research indicates that this compound exhibits biological activity through multiple mechanisms:

In Vitro Studies

In vitro evaluations have focused on the compound's cytotoxic effects on various cancer cell lines. For instance, derivatives related to this compound have been tested against glioblastoma cells, showing selective cytotoxicity towards malignant cells while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects during cancer treatment.

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have undergone evaluation in animal models. For example, anti-glioma activity has been observed in murine models treated with structurally similar compounds, indicating potential for therapeutic application .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

StudyFocusKey Findings
Kinase InhibitionIdentified as a potent inhibitor of AKT2/PKBβ with low micromolar activity.
Allosteric EnhancersRelated compounds enhanced A1-adenosine receptor activity, suggesting broader pharmacological implications.
Anti-inflammatory ActivityShowed inhibition of 5-LOX in similar thiazole derivatives, indicating potential anti-inflammatory effects.

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